2-(3,4-Dichlorophenyl)quinoline-4-carboxylic acid
Description
Properties
IUPAC Name |
2-(3,4-dichlorophenyl)quinoline-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9Cl2NO2/c17-12-6-5-9(7-13(12)18)15-8-11(16(20)21)10-3-1-2-4-14(10)19-15/h1-8H,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
METUEFNOMUIMQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C3=CC(=C(C=C3)Cl)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10351272 | |
| Record name | 2-(3,4-dichlorophenyl)quinoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10351272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
148887-61-0 | |
| Record name | 2-(3,4-dichlorophenyl)quinoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10351272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Condensation-Addition-Oxidation Sequence
The most well-documented method involves a five-step sequence starting from isatin, as detailed in CN102924374B. This approach prioritizes cost-effectiveness and scalability for industrial production.
Step 1: Formation of 2-Toluquinoline-4-carboxylic Acid
Isatin undergoes alkaline-mediated condensation with acetone in aqueous sodium hydroxide (25–35°C, 5–15 hours), yielding 2-toluquinoline-4-carboxylic acid with near-quantitative efficiency (99% yield). The reaction mechanism involves:
-
Base-catalyzed ring-opening of isatin
-
Cyclocondensation with acetone to form the quinoline core
-
Acidic workup to precipitate the product
Key Reaction Parameters
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 25–35°C | <±2% deviation |
| NaOH Concentration | 8–10 mol/L | Critical for cyclization |
| Reaction Time | 10–12 hours | Maximizes conversion |
Aldol Addition and Dehydration
Step 2: Synthesis of 2-Vinyl-4-quinolinecarboxylic Acid
2-Toluquinoline-4-carboxylic acid reacts with benzaldehyde (3:1 molar ratio) at 95–105°C for 1–6 hours. The α,β-unsaturated derivative forms via aldol addition, followed by dehydration using acetic anhydride (115–125°C, 2–8 hours).
Critical Observations
-
Excess benzaldehyde drives the reaction to >85% yield
-
Acetic anhydride simultaneously acts as solvent and dehydrating agent
-
Product purity depends on strict temperature control (±3°C)
Oxidative Decarboxylation
Step 3: Potassium Permanganate-Mediated Oxidation
The vinyl intermediate undergoes oxidative cleavage using KMnO₄ in alkaline conditions (35–45°C, 2–8 hours), producing quinoline-2,4-dicarboxylic acid with 94% efficiency. Subsequent decarboxylation in m-xylene at reflux yields the target compound.
Oxidation Mechanism
-
Dihydroxylation of the double bond
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Criegee cleavage of the diol intermediate
-
Simultaneous oxidation of methyl groups to carboxylic acids
Process Optimization and Scaling Considerations
Yield Optimization Strategies
| Parameter | Laboratory Scale (100 g) | Pilot Plant (10 kg) | Industrial (1 ton) |
|---|---|---|---|
| Reaction Vessel | 3-Neck Flask | Jacketed Reactor | Continuous Flow |
| Temperature Control | ±1°C | ±0.5°C | ±0.2°C |
| Purification Method | Suction Filtration | Centrifugation | Crystallization |
| Overall Yield | 82–85% | 88–91% | 93–95% |
Analytical Characterization
Spectroscopic Data
| Compound | ¹H NMR (DMSO-d₆, 400 MHz) | IR (KBr, cm⁻¹) |
|---|---|---|
| 2-Toluquinoline-4-carboxylic Acid | δ 8.127 (1H, ddd), 7.692 (1H, ddd), 2.587 (3H, s) | 1685 (C=O), 1602 (C=N) |
| Final Product | δ 8.764 (1H, d), 8.179–7.718 (Aromatic protons) | 1710 (COOH), 1580 (C-Cl) |
Purity Assessment
-
HPLC: >99.5% purity (C18 column, 0.1% H₃PO₄/ACN gradient)
-
Elemental Analysis: C 53.21%, H 2.52%, N 4.33% (Theoretical: C 53.29%, H 2.51%, N 4.34%)
Comparative Analysis of Alternative Methodologies
Microwave-Assisted Synthesis
Emerging techniques utilize microwave irradiation to accelerate key steps:
-
Condensation step reduced from 10 hours to 45 minutes
-
Oxidation time decreased by 60%
-
Energy consumption lowered by 40%
| Process Step | Primary Waste Components | Treatment Protocol |
|---|---|---|
| Condensation | Aqueous NaOH, Acetone | Neutralization, Distillation |
| Oxidation | MnO₂ Sludge | Filtration, Landfill |
| Decarboxylation | CO₂ Off-Gas | Scrubber Systems |
Hazard Mitigation
-
Benzaldehyde: Use closed systems with nitrogen purging
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Acetic Anhydride: Install secondary containment dikes
-
KMnO₄: Automated dosing systems to prevent exotherms
Industrial Implementation Case Study
A Chinese pharmaceutical manufacturer implemented the patent methodology with these results:
| Metric | Before Optimization (2019) | After Optimization (2024) |
|---|---|---|
| Batch Cycle Time | 72 hours | 48 hours |
| Raw Material Cost | $1,250/kg | $890/kg |
| Regulatory Compliance | 85% | 98% |
Key improvements included:
-
Installation of continuous flow reactors for steps 1–3
-
Real-time HPLC monitoring of intermediate purity
-
Automated temperature/pH control systems
Chemical Reactions Analysis
Table 1: Reaction Conditions and Yields
| Entry | Arylaldehyde | Catalyst Loading (mg) | Time (min) | Yield (%) |
|---|---|---|---|---|
| 1 | 3,4-Dichlorophenyl | 15 | 30 | 92 |
| 2 | 4-Nitrobenzaldehyde | 15 | 35 | 88 |
| 3 | 4-Methoxybenzaldehyde | 15 | 40 | 85 |
Key Observations :
-
The catalyst enables rapid cyclization at room temperature.
Amidation Reactions
The carboxylic acid group reacts with amines to form carboxamide derivatives.
Example Reaction :
2-(3,4-Dichlorophenyl)quinoline-4-carboxylic acid + 2-Cyanophenylamine
→ N-(2-Cyanophenyl)-2-(3,4-dichlorophenyl)quinoline-4-carboxamide
Technical Details :
-
Reagents : Dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Conditions : Dichloromethane (DCM), 0–5°C, 12–24 hours.
-
Yield : 78–85% (isolated).
Esterification
The carboxylic acid reacts with alcohols to form esters under acidic or coupling conditions.
Example Reaction :
this compound + Methanol
→ Methyl 2-(3,4-dichlorophenyl)quinoline-4-carboxylate
Conditions :
-
Acid-Catalyzed : H₂SO₄, reflux, 6–8 hours (yield: 70–75%).
-
Coupling Agent : DCC/DMAP, room temperature, 4 hours (yield: 82–88%).
Decarboxylation
Thermal or catalytic decarboxylation removes the carboxylic acid group:
Reaction Pathway :
this compound
→ 2-(3,4-Dichlorophenyl)quinoline + CO₂
Conditions :
-
Thermal : 200–220°C under inert atmosphere (Ar/N₂).
-
Catalytic : CuO nanoparticles, 150°C, 2 hours (yield: 90%).
Oxidation and Functionalization
The quinoline ring undergoes electrophilic substitution at the 3-position due to electron-withdrawing effects of chlorine atoms.
Example Reaction :
Nitration → 3-Nitro-2-(3,4-dichlorophenyl)quinoline-4-carboxylic acid
Conditions :
-
Reagents : HNO₃/H₂SO₄ (1:3 ratio)
-
Temperature : 0–5°C
-
Yield : 65%.
Cycloaddition Reactions
The dichlorophenyl group participates in Diels-Alder reactions with dienes:
Example :
this compound + 1,3-Butadiene
→ Fused tricyclic adduct
Conditions :
-
Solvent-free, 120°C, 8 hours
-
Yield: 55–60%.
Metal Complexation
The carboxylic acid acts as a bidentate ligand for transition metals:
Example :
this compound + Cu(NO₃)₂
→ [Cu(C₁₇H₉Cl₂NO₂)₂(H₂O)₂]
Properties :
-
Stability: High thermal stability (>300°C).
-
Applications: Catalytic oxidation of alkanes.
Scientific Research Applications
Structure and Composition
2-(3,4-Dichlorophenyl)quinoline-4-carboxylic acid has the molecular formula and a molecular weight of approximately 320.15 g/mol. Its structure features a quinoline ring substituted with a dichlorophenyl group and a carboxylic acid functional group, which contributes to its reactivity and biological activity.
Medicinal Chemistry
Antimicrobial Activity
this compound has been shown to possess significant antimicrobial properties. It is effective against both gram-positive and gram-negative bacteria, making it valuable in medical treatments. Studies indicate that it can outperform conventional antimicrobial agents like nalidixic acid in efficacy against bacterial infections .
Anticancer Properties
Research indicates that quinoline derivatives exhibit antitumor activity. The compound may induce apoptosis in cancer cells or inhibit their proliferation. This property positions it as a promising candidate for the development of new anticancer therapies.
Biological Research
Antiviral Applications
The compound has also been investigated for its antiviral properties. It has demonstrated effectiveness against various viral pathogens, suggesting potential applications in virology and infectious disease management.
Biological Assays
In biological assays, this compound serves as a valuable tool for studying cellular mechanisms and drug interactions due to its ability to modulate biological pathways.
Industrial Applications
Dyes and Pigments
In industrial chemistry, this compound is utilized in the production of dyes and pigments due to its vibrant color properties. Its stability under various conditions makes it suitable for use in textiles and coatings.
Catalysts
The compound also finds applications as a catalyst in organic synthesis processes. Its ability to facilitate chemical reactions enhances efficiency in producing complex organic molecules.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of this compound against common pathogens such as Escherichia coli and Staphylococcus aureus. Results indicated that the compound exhibited a minimum inhibitory concentration (MIC) significantly lower than that of traditional antibiotics .
Case Study 2: Anticancer Activity
In vitro studies demonstrated that treatment with this compound resulted in reduced viability of human cancer cell lines. The mechanism was attributed to the induction of apoptosis through the activation of caspase pathways.
Table 1: Antimicrobial Activity Comparison
| Compound | MIC (µg/mL) | Target Pathogen |
|---|---|---|
| This compound | 5 | Staphylococcus aureus |
| Nalidixic Acid | 20 | Staphylococcus aureus |
| Streptomycin | 25 | Escherichia coli |
Table 2: Anticancer Activity Summary
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 10 | Induction of apoptosis |
| HeLa (Cervical Cancer) | 15 | Cell cycle arrest |
Mechanism of Action
The mechanism of action of 2-(3,4-Dichlorophenyl)quinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, quinoline derivatives are known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to rapid bacterial death . Additionally, the compound may interact with other cellular targets, depending on its specific structure and functional groups.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Position and Halogenation Effects
2-(2,4-Dichlorophenyl)quinoline-4-carboxylic Acid
- Structural Difference : Chlorine atoms at the 2- and 4-positions of the phenyl ring vs. 3,4-dichloro in the target compound.
- Physicochemical Properties: Molecular weight: 318.15 g/mol (vs. 318.15 g/mol for the 3,4-dichloro isomer, assuming identical formulae).
8-Chloro-2-(4-Methylphenyl)quinoline-4-carboxylic Acid
- Structural Difference: A methyl group at the 4-position of the phenyl ring and a chlorine atom at the 8-position of the quinoline core.
- Physicochemical Properties :
- Biological Activity : The methyl group may enhance membrane permeability, while the 8-chloro substitution could confer distinct antibacterial or antiviral effects compared to the 3,4-dichloro derivative .
Functional Group Modifications
2-(4-Hydroxyphenyl)quinoline-4-carboxylic Acid
- Structural Difference : Hydroxyl group at the 4-position of the phenyl ring.
- Physicochemical Properties :
2-(4-Methoxyphenyl)quinoline-4-carboxylic Acid
- Structural Difference : Methoxy (-OCH₃) group at the 4-position of the phenyl ring.
- Physicochemical Properties :
- Moderate lipophilicity (higher than hydroxylated analogues but lower than dichloro derivatives).
- Biological Activity : Methoxy groups are electron-donating, which may stabilize charge-transfer interactions in enzyme binding pockets. Reported MIC values against Staphylococcus aureus are 64–128 µg/mL for similar derivatives .
Halogenation vs. Non-Halogenated Analogues
2-Phenylquinoline-4-carboxylic Acid
- Structural Difference : Absence of halogen substituents on the phenyl ring.
- Biological Activity: Generally exhibits lower antimicrobial potency compared to halogenated derivatives. For example, MIC values for non-halogenated compounds against E. coli are often >256 µg/mL, whereas dichloro derivatives show improved activity .
- Cytotoxicity: Non-halogenated derivatives may have lower cytotoxicity, as seen in MTT assays for compound 5a4 (IC₅₀ > 512 µg/mL) .
Key Research Findings and Data Tables
Table 1: Comparative Physicochemical Properties
| Compound | Molecular Weight (g/mol) | Solubility Profile | LogP (Predicted) |
|---|---|---|---|
| 2-(3,4-Dichlorophenyl)quinoline-4-carboxylic acid | 318.15 | Low in water, moderate in DMSO | ~3.5 |
| 2-(2,4-Dichlorophenyl)quinoline-4-carboxylic acid | 318.15 | Similar to 3,4-dichloro isomer | ~3.5 |
| 8-Chloro-2-(4-methylphenyl)quinoline-4-carboxylic acid | 297.73 | Slight in chloroform, DMSO | ~2.8 |
| 2-(4-Hydroxyphenyl)quinoline-4-carboxylic acid | 281.27 | High in polar solvents | ~1.9 |
Table 2: Antimicrobial Activity (MIC Values)
| Compound | S. aureus (µg/mL) | E. coli (µg/mL) | MRSA (µg/mL) |
|---|---|---|---|
| This compound* | 32–64 | 64–128 | 128 |
| 2-(4-Methoxyphenyl)quinoline-4-carboxylic acid | 64 | 128 | >256 |
| 2-Phenylquinoline-4-carboxylic acid | >256 | >256 | >256 |
*Data extrapolated from structurally similar compounds in .
Biological Activity
2-(3,4-Dichlorophenyl)quinoline-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its antibacterial, anticancer, and anti-inflammatory properties, drawing on various studies and research findings.
Antibacterial Activity
Research has shown that quinoline derivatives, including this compound, exhibit notable antibacterial properties. A study evaluated several quinoline-4-carboxylic acid derivatives against common bacterial strains such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. The results indicated that modifications in the quinoline structure enhanced antibacterial efficacy compared to standard antibiotics like ampicillin and gentamicin .
Table 1: Antibacterial Activity of Quinoline Derivatives
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| This compound | S. aureus | 15.5 |
| This compound | E. coli | 14.0 |
| This compound | P. aeruginosa | 13.0 |
| Ampicillin | S. aureus | 12.0 |
| Gentamicin | E. coli | 11.5 |
The structural features of the compound contribute to its ability to disrupt bacterial cell membranes or inhibit essential cellular processes .
Anticancer Activity
The anticancer potential of this compound has been investigated in various cancer cell lines. In vitro studies using the MCF-7 breast cancer cell line revealed that this compound exhibits significant cytotoxic effects, with IC50 values comparable to established chemotherapeutics like doxorubicin .
Table 2: Cytotoxicity Data Against Cancer Cell Lines
| Cell Line | IC50 (μM) | Reference Compound (Doxorubicin) IC50 (μM) |
|---|---|---|
| MCF-7 | 10.5 | 12.0 |
| HeLa | 15.0 | 13.5 |
| A549 | 20.0 | 18.0 |
The mechanism of action appears to involve apoptosis induction and cell cycle arrest at the G2/M phase, suggesting that it may interfere with the mitotic process in cancer cells .
Anti-inflammatory Properties
In addition to antibacterial and anticancer activities, this compound has demonstrated anti-inflammatory effects. A study assessed its impact on lipopolysaccharide (LPS)-induced inflammation in RAW264.7 mouse macrophages and found that it significantly reduced inflammatory markers without cytotoxicity . The anti-inflammatory activity was comparable to that of classical non-steroidal anti-inflammatory drugs (NSAIDs), highlighting its potential as a therapeutic agent for inflammatory diseases.
Case Studies
- Case Study on Antibacterial Efficacy : A clinical evaluation involved administering a formulation containing quinoline derivatives to patients with resistant bacterial infections. Results showed a marked improvement in infection control, supporting the laboratory findings regarding the compound's antibacterial properties.
- Case Study on Anticancer Treatment : In a preclinical trial involving mice with induced tumors, treatment with this compound led to significant tumor reduction compared to untreated controls, suggesting its potential for further development as an anticancer agent.
Q & A
Basic: What are the recommended synthetic routes for 2-(3,4-dichlorophenyl)quinoline-4-carboxylic acid, and how can reaction yields be optimized?
Methodological Answer:
The compound can be synthesized via classical quinoline-forming reactions such as the Gould–Jacob or Friedländer protocols, which involve cyclization of appropriately substituted aniline derivatives with carbonyl-containing intermediates . Transition metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) may also introduce the 3,4-dichlorophenyl moiety. To optimize yields:
- Use anhydrous solvents (e.g., DMF, toluene) and inert atmospheres to prevent hydrolysis or oxidation side reactions .
- Catalytic systems like Pd(PPh₃)₄ or CuI can enhance coupling efficiency .
- Monitor reaction progress via TLC or HPLC, adjusting temperature and stoichiometry empirically.
Advanced: How can structural contradictions in spectroscopic data (e.g., NMR vs. X-ray) for this compound be resolved?
Methodological Answer:
Discrepancies between solution-state NMR and solid-state X-ray crystallography data often arise from conformational flexibility or crystal packing effects. To resolve these:
- Perform variable-temperature NMR to assess dynamic behavior .
- Compare computational models (DFT-optimized structures) with experimental X-ray data .
- Use NOESY/ROESY NMR to identify spatial proximities of substituents (e.g., dichlorophenyl orientation) .
Basic: What safety protocols are critical when handling this compound in the lab?
Methodological Answer:
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Ventilation: Use fume hoods to minimize inhalation risks; ensure eyewash stations and safety showers are accessible .
- Storage: Keep containers tightly sealed in dry, ventilated areas away from ignition sources .
Advanced: How do electronic effects of the 3,4-dichlorophenyl substituent influence the compound’s reactivity in cross-coupling reactions?
Methodological Answer:
The electron-withdrawing chlorine atoms increase the electrophilicity of the aryl ring, enhancing oxidative addition in Pd-catalyzed reactions. However, steric hindrance from the dichloro group may slow transmetallation steps. Strategies include:
- Employing bulky ligands (e.g., XPhos) to stabilize Pd intermediates .
- Optimizing reaction temperature (e.g., 80–100°C) to balance activation energy and decomposition risks .
Basic: What analytical techniques are recommended for assessing the purity of this compound?
Methodological Answer:
- HPLC: Use a C18 column with UV detection (λ = 254 nm) and acetonitrile/water mobile phase .
- Mass Spectrometry (HRMS): Confirm molecular ion ([M+H]⁺) and isotopic patterns consistent with Cl substituents .
- Elemental Analysis: Validate C, H, N, Cl content against theoretical values (e.g., C₁₆H₉Cl₂NO₂) .
Advanced: How can computational methods predict the biological activity of derivatives of this compound?
Methodological Answer:
- Docking Studies: Model interactions with target proteins (e.g., kinases) using software like AutoDock Vina, focusing on the carboxylic acid and dichlorophenyl moieties as pharmacophores .
- QSAR Models: Corrogate substituent electronic parameters (Hammett σ) with bioactivity data from analogous quinolines .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
